molecular formula C10H15F2NO4 B8217344 (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Cat. No.: B8217344
M. Wt: 251.23 g/mol
InChI Key: GWBQDKLQWBESMQ-ZCFIWIBFSA-N
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Description

®-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. The presence of fluorine atoms in the pyrrolidine ring enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including ®-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid, can be achieved through metal-free conditions using tert-butyl hydroperoxide. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . This approach is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that can displace the Boc group under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce deprotected amines.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted side reactions during chemical synthesis. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing for precise control over reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and fluorine atoms in the pyrrolidine ring. This combination enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(3R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBQDKLQWBESMQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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